1,3-dihydroxypropan-2-one
Description
Historical Context of Research on 1,3-Dihydroxypropan-2-one
The scientific journey of this compound began in the late 19th century. Its initial discovery and subsequent research milestones have paved the way for its current applications.
1886: The compound was first identified by German chemist Johann Heinrich Gustav Knapp, who produced it through the oxidation of glycerol (B35011). joinbandbio.com
1920s: German scientists first observed the skin-coloring properties of this compound by accident. wikipedia.orgwikidoc.org They noted that when spilled, the chemical caused the skin surface to turn brown. wikipedia.orgwikidoc.org
1950s: Further research was conducted by Eva Wittgenstein at the University of Cincinnati. wikipedia.org Her studies initially involved using the compound as an oral treatment for children with glycogen (B147801) storage disease. wikipedia.orgwikidoc.orgdermnetnz.org It was observed that spills of the substance on the children's skin resulted in brown patches. wikipedia.orgwikidoc.org Wittgenstein confirmed this pigmenting effect by applying solutions of it to her own skin. wikidoc.org This discovery prompted further investigation into its potential for treating vitiligo. wikipedia.orgwikidoc.org
1960s: The first commercial sunless tanning lotion featuring this compound, named "Quick Tan" or "QT," was launched by Coppertone. wikipedia.orgwikidoc.org
1970s: The U.S. Food and Drug Administration (FDA) permanently listed this compound as an approved ingredient for cosmetic use. wikipedia.orgwikidoc.orgjoinbandbio.com
1980s: Advances in manufacturing processes and formulation chemistry led to the development of products that produced a more natural-looking color. wikipedia.org
21st Century: Research interest in the compound has surged, focusing on understanding its reaction mechanisms, improving its production, and expanding its applications in various fields of chemistry and biotechnology. nih.gov
Table 1: Historical Milestones in this compound Research
| Year/Period | Key Research Finding or Event | Researchers/Entities Involved |
| 1886 | First identified through the oxidation of glycerol. joinbandbio.com | Johann Heinrich Gustav Knapp |
| 1920s | Recognized as a skin-coloring agent after accidental spills. wikipedia.orgwikidoc.org | German Scientists |
| 1950s | Systematically researched for its skin-browning effect, discovered during studies on glycogen storage disease. wikipedia.orgwikidoc.orgdermnetnz.org | Eva Wittgenstein (Univ. of Cincinnati) |
| 1960s | First consumer sunless tanning lotion introduced. wikipedia.orgwikidoc.org | Coppertone |
| 1970s | Added to the FDA's list of approved cosmetic ingredients. wikipedia.orgwikidoc.org | U.S. Food and Drug Administration |
| 1980s | Refinements in manufacturing led to improved product formulations. wikipedia.org | Various commercial entities |
| 2000s-Present | Dramatic increase in academic research into its chemical properties, production, and applications. nih.gov | Global academic community |
Significance of this compound as a Research Target in Bio-based Chemistry
The growing demand for sustainable chemical production has positioned this compound as a significant research target in bio-based chemistry. Its importance stems primarily from its role as a value-added product derived from glycerol, a major byproduct of the biodiesel industry. mdpi.comresearchgate.netresearchgate.net This transformation is a prime example of a biorefinery concept, where waste streams are converted into valuable platform chemicals. researchgate.netresearchgate.netnih.gov
The primary industrial route for producing this compound is through the microbial fermentation of glycerol. mdpi.comresearchgate.net This biotransformation is typically carried out by acetic acid bacteria, such as Gluconobacter oxydans and Acetobacter aceti. wikipedia.orgwikidoc.orgresearchgate.net This method is favored for being environmentally friendly, though research continues to explore ways to improve its efficiency. mdpi.comjoinbandbio.com
As a platform chemical, this compound serves as a versatile starting material (a bio-based synthon) for the synthesis of a wide range of other industrially important chemicals. mdpi.comnih.govacs.org This versatility makes it a cornerstone in the development of a sustainable chemical industry, reducing reliance on fossil fuels. the-innovation.org
Table 2: this compound as a Platform Chemical
| Product Derived from this compound | Chemical Class | Potential Applications |
| Lactic Acid | Carboxylic Acid | Bioplastics (Polylactic Acid), Food & Beverage, Pharmaceuticals. mdpi.comebi.ac.uk |
| 1,2-Propanediol (Propylene Glycol) | Diol | Antifreeze, Solvents, Unsaturated Polyester Resins. mdpi.com |
| Serinol (2-amino-1,3-propanediol) | Amino Alcohol | Intermediate for pharmaceuticals (e.g., X-ray contrast agents) and cosmetics. researchgate.net |
| Methotrexate | Antimetabolite | Pharmaceutical (used in cancer and autoimmune disease treatments). mdpi.com |
| Tartronic Acid | Dicarboxylic Acid | Fine chemical synthesis. researchgate.net |
| Mesoxalic Acid | Ketodicarboxylic Acid | Fine chemical synthesis. researchgate.net |
| Various Polymers (e.g., Polyesters) | Polymer | Biocompatible and biodegradable materials, material science applications. mdpi.comontosight.ai |
Scope of Contemporary Academic Inquiry into this compound
Current academic research on this compound is diverse, spanning from fundamental chemistry to applied material science and biotechnology. The overarching goal is to harness its unique reactivity and bio-based origins to address modern scientific and industrial challenges. mdpi.comresearchgate.net
Key areas of contemporary investigation include:
Advanced Synthesis Methods: While microbial fermentation is the established industrial method, it has drawbacks such as high production costs and low productivity. researchgate.net Consequently, significant research is focused on developing alternative, more efficient catalytic processes. These include the direct electrooxidation and aerobic oxidation of glycerol using novel catalysts, such as those based on noble metals like platinum and palladium. mdpi.comresearchgate.net
Polymer Chemistry: There is growing interest in using this compound as a monomer for the synthesis of novel bio-based polymers. mdpi.comresearchgate.net Researchers are exploring its incorporation into polycarbonates, polyesters, and other polymers to create materials with desirable properties like biocompatibility and enhanced biodegradability for potential use in medical and environmental applications. mdpi.comontosight.ai
Pharmaceutical and Chemical Synthesis: Academic inquiry continues to explore its role as a key intermediate. It is a precursor for synthesizing complex molecules like serinol, which is a building block for certain anti-inflammatory drugs and X-ray contrast agents. researchgate.net Its structure is also being investigated for the synthesis of intermediates for potential antiviral or anticancer agents. ontosight.ai
Biotechnology and Drug Delivery: Emerging research is exploring the use of this compound in innovative applications. This includes its potential role in novel drug delivery systems, where its biocompatibility could be leveraged to create nanocarriers for targeted therapies. numberanalytics.commdpi.com It is also being studied as a carbon source in various biotechnological processes to produce other high-value chemicals. numberanalytics.com
Fundamental Solution Chemistry: Recent studies have focused on understanding the complex chemistry of this compound in aqueous solutions. It exists in equilibrium between its monomeric and various dimeric forms, which significantly impacts its reactivity. acs.org Research aims to control this equilibrium to favor the more reactive monomeric form for specific chemical syntheses. acs.org
Cellular Metabolism and Effects: Beyond its role in glycolysis, researchers are investigating the effects of exogenous this compound on cellular functions. Studies have shown that exposure can alter metabolic activity, induce mitochondrial stress, and trigger cellular processes like autophagy in certain cell lines. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
26776-70-5; 62147-49-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
1,3-dihydroxypropan-2-one |
InChI |
InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*4-5H,1-2H2 |
InChI Key |
PMPCKZKSXGAMHM-UHFFFAOYSA-N |
SMILES |
C(C(=O)CO)O.C(C(=O)CO)O |
solubility |
not available |
Origin of Product |
United States |
Synthesis and Production Methodologies of 1,3 Dihydroxypropan 2 One
Biocatalytic and Fermentative Routes
Biocatalytic and fermentative processes offer a "green" and highly selective pathway for the synthesis of 1,3-dihydroxypropan-2-one from glycerol (B35011). These methods leverage whole microbial cells or isolated enzymes to catalyze the specific oxidation of the secondary hydroxyl group of glycerol.
Microbial Oxidation of Glycerol to this compound
The microbial oxidation of glycerol is a well-established method for DHA production, with acetic acid bacteria, particularly Gluconobacter oxydans, being the most widely used microorganisms for this biotransformation. koreascience.kr These bacteria possess a membrane-bound glycerol dehydrogenase (GLDH) that efficiently and selectively oxidizes glycerol to DHA. nih.gov
The production of DHA via microbial fermentation is influenced by various factors, including the microbial strain, glycerol concentration, pH, and aeration. Research has shown that different strains of G. oxydans exhibit varying capabilities in DHA production. For instance, in a comparison of five industrial wild-type Gluconobacter strains, the G. oxydans WSH-003 strain was identified as a superior producer. nih.gov Fed-batch fermentation strategies have been employed to achieve high concentrations of DHA. In one study, a fed-batch process with Gluconobacter oxydans at an initial glycerol concentration of 50 g/L resulted in a product-substrate yield of 91%, while an initial concentration of 100 g/L led to a reduced yield of 79%, indicating potential substrate inhibition at higher concentrations. scielo.org.mx Another study using fed-batch cultures of Gluconobacter oxydans LMG 1385 achieved a final DHA concentration of 175.8 g·L−1 with a yield of 94.3% when the initial crude glycerol concentration was 70.0 g·L−1 and the pH was maintained at 5.0. mdpi.com
The use of a compressed oxygen supply in a sealed and stirred tank reactor (COS-SSTR) has been shown to significantly enhance DHA production, reaching a concentration of 301.2 ± 8.2 g L(-1) after 32 hours of fed-batch fermentation with Gluconobacter oxydans NL71, with a volumetric productivity of 9.41 ± 0.23 g L(-1) h(-1). nih.gov
| Microorganism | Fermentation Strategy | Initial Glycerol (g/L) | DHA Concentration (g/L) | Yield (%) | Productivity (g/L/h) |
|---|---|---|---|---|---|
| Gluconobacter oxydans | Fed-batch | 50 | 47.93 | 91 | - |
| Gluconobacter oxydans | Fed-batch | 100 | 42.40 | 79 | - |
| Gluconobacter oxydans LMG 1385 | Fed-batch | 70 | 175.8 | 94.3 | 2.4 |
| Gluconobacter oxydans NL71 | Fed-batch (COS-SSTR) | - | 301.2 | - | 9.41 |
| Gluconobacter frateurii CGMCC 5397 | Shake-flask | - | 73.1 | - | - |
| Gluconobacter oxydans (mutant) | Shake-flask | - | 86.33 | - | - |
| Gluconobacter oxydans I-2-239 (mutant) | Shake-flask | 120 | 103.5 | - | - |
Metabolic Engineering Approaches for Enhanced this compound Production
To improve the efficiency of microbial DHA production, metabolic engineering strategies have been implemented to channel the metabolic flux towards the desired product and reduce the formation of byproducts. A key approach involves the knockout or repression of genes encoding dehydrogenases that compete for the substrate or cofactors.
In a study involving Gluconobacter oxydans WSH-003, 16 dehydrogenase genes unrelated to DHA synthesis were individually knocked out. nih.gov This led to the identification of 11 mutant strains with significantly enhanced DHA production. The most effective mutant, with a knockout of alcohol dehydrogenase 4, achieved a DHA titer of 89.49 g L−1, which was a 42.27% improvement over the wild-type strain. nih.gov By further optimizing the culture media and employing a fed-batch fermentation strategy, this engineered strain produced 198.81 g L−1 of DHA in a 5 L bioreactor, with a glycerol conversion rate of 82.84%. nih.gov
Another metabolic engineering approach in G. oxydans involved the overexpression of the sldAB gene, which encodes for sorbitol dehydrogenase, an enzyme also capable of oxidizing glycerol to DHA. nih.govresearchgate.net Mutant strains with enhanced expression of sldAB showed improved catalytic properties for DHA production from high concentrations of glycerol. nih.gov
Enzymatic Synthesis of this compound
The enzymatic synthesis of DHA from glycerol offers a highly selective alternative to whole-cell fermentation, avoiding the complexities of cellular metabolism and byproduct formation. This method typically employs isolated glycerol dehydrogenase (GlyDH) to catalyze the oxidation of glycerol.
A significant challenge in enzymatic synthesis is the stability of the enzyme and potential product inhibition. To address these issues, enzyme immobilization techniques have been developed. Covalent immobilization of GlyDHs from Geobacillus stearothermophilus, Citrobacter braakii, and Cellulomonas sp. has been shown to enhance their stability and reduce inhibition by DHA. researchgate.net For example, immobilized GlyDH from G. stearothermophilus was found to be 3.7-fold less inhibited by DHA compared to its soluble counterpart and retained 100% of its initial activity after 18 hours of incubation at 65°C and pH 7. researchgate.net
Immobilization of whole cells has also been explored. Acetobacter xylinum cells immobilized in a polyacrylamide gel demonstrated improved thermal stability and a broader optimal pH range (4.0 to 5.5) compared to intact cells. nih.gov This immobilized system achieved complete conversion of glycerol to DHA within 40 hours, with an isolated yield of over 80%. nih.gov
Chemocatalytic and Chemical Synthesis Routes
Chemocatalytic routes for the synthesis of this compound from glycerol present a promising alternative to biological methods, potentially offering higher reaction rates and simpler product purification. These methods primarily involve the catalytic oxidation of glycerol using various metal catalysts.
Catalytic Oxidation of Glycerol to this compound
The selective oxidation of the secondary hydroxyl group in glycerol to form DHA is a key challenge in chemocatalysis. Various noble metal catalysts, including platinum (Pt) and palladium (Pd), often promoted with other metals, have been investigated for this reaction.
Bismuth-promoted platinum catalysts supported on activated carbon (Pt-Bi/C) have shown significant promise. researchgate.net The optimal catalyst composition was found to be 3 wt% Pt and 0.6 wt% Bi on Norit Darco 20-40 mesh activated carbon. researchgate.net Under optimized reaction conditions of 80 °C, 30 psig oxygen pressure, and an initial pH of 2, a maximum DHA yield of 48% was achieved at 80% glycerol conversion in a semi-batch reactor. researchgate.net
Palladium-based catalysts have also been explored. A study on Pd-Ag/C catalysts demonstrated that the addition of silver to palladium enhanced both the activity and selectivity towards DHA. A Pd-Ag/C catalyst with an Ag/Pd ratio of 1 achieved a DHA yield of 44% at 52% glycerol conversion under neutral conditions. rsc.org
Heterogeneous catalysts are highly desirable for industrial applications due to their ease of separation from the reaction mixture and potential for reuse. The aforementioned Pt-Bi/C and Pd-Ag/C are examples of heterogeneous catalyst systems.
Recent research has focused on developing novel heterogeneous catalysts with improved performance. A Pt/CeO2-ZrO2-Bi2O3/SBA-16 catalyst was developed for the selective oxidation of glycerol to DHA under mild conditions (30°C and atmospheric pressure). This catalyst achieved a high DHA yield of 76% and a selectivity of 84% after a 4-hour reaction. tandfonline.com The addition of both Bi³⁺ and Sn⁴⁺/²⁺ to the CeO₂-ZrO₂ support was found to enhance the catalyst's oxygen release and storage capabilities, leading to improved glycerol conversion. tandfonline.com In another study, a 6.7 wt% Pt/14 wt% Ce₀.₆₃Zr₀.₁₇Bi₀.₁₄Sn₀.₀₆O₂₋ᵹ/SBA-16 catalyst exhibited a DHA yield of 54% with 74% glycerol conversion and 72% DHA selectivity at 30°C after 4 hours. tandfonline.com
Iron-containing zeolites have emerged as a cost-effective alternative to noble metal catalysts for the gas-phase oxidation of glycerol. An Fe-silicalite catalyst, prepared by isomorphous substitution and steam activation, demonstrated a stable DHA yield of approximately 90% in the presence of molecular oxygen. acs.org
An electrocatalytic approach using a carbon-supported bimetallic PtSb (PtSb/C) catalyst has also been reported for the selective oxidation of glycerol. This system achieved a DHA yield of 61.4% at a glycerol conversion of 90.3% without the need for external oxidants. rsc.org
| Catalyst | Reaction Conditions | Glycerol Conversion (%) | DHA Selectivity (%) | DHA Yield (%) |
|---|---|---|---|---|
| 3 wt% Pt-0.6 wt% Bi/C | 80 °C, 30 psig O₂, pH 2 | 80 | - | 48 |
| Pd-Ag/C (Ag/Pd = 1) | Neutral conditions | 52 | - | 44 |
| Pt/CeO₂-ZrO₂-Bi₂O₃/SBA-16 | 30 °C, 1 atm air, 4 h | ~90 | 84 | 76 |
| Pt/Ce₀.₆₄Zr₀.₁₆Bi₀.₁₅Sn₀.₀₅O₂₋ᵹ/SBA-16 | 30 °C, 1 atm air, 4 h | 74 | 72 | 53 |
| Fe-silicalite | Gas-phase, O₂ | - | - | ~90 |
| PtSb/C (electrocatalytic) | 0.797 V vs. SHE | 90.3 | - | 61.4 |
Homogeneous Catalysis Systems
Homogeneous catalysis offers a distinct approach for the synthesis of this compound, primarily through the selective oxidation of glycerol. In these systems, the catalyst is in the same phase as the reactants, allowing for high selectivity under often mild reaction conditions. Organometallic complexes and organocatalysts are prominent in this category.
Palladium (Pd) complexes, in particular, have been investigated for their catalytic prowess. slideshare.netdepositolegale.it For instance, homogeneous palladium catalysts have demonstrated the ability to achieve up to 99% selectivity for DHA from glycerol, although optimizing reaction conditions to improve yield and shorten reaction times remains a key area of research. slideshare.net A study utilizing a Pd/2,9-dimethyl-1,10-phenanthroline complex found that the activation of the C-H bond in glycerol is the rate-determining step. The energy barrier for activating the central C-H bond is lower than that of the terminal C-H bonds, which accounts for the high selectivity toward DHA. acs.org
Iridium-based homogeneous catalysts have also proven effective in the dehydrogenation of glycerol to produce DHA. researchgate.net Organoiridium derivatives can catalyze this transformation in the absence of a basic cocatalyst, which is advantageous as it helps to avoid the decomposition of the desired product. researchgate.net
Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, has provided novel routes. Amide-based organocatalysts have been shown to be effective for direct asymmetric syn-aldol reactions of dihydroxyacetone with various aldehydes, expanding the synthetic utility of DHA as a building block for carbohydrates and their derivatives. acs.org This method represents a significant advancement, providing a direct pathway to complex molecules that was previously dominated by enzymatic methods. acs.orgresearchgate.net
Table 1: Selected Homogeneous Catalysis Systems for this compound Synthesis
| Catalyst System | Substrate | Oxidant/Reagent | Key Conditions | Outcome/Selectivity |
| Homogeneous Palladium Complexes | Glycerol | Not specified | Optimization required | Up to 99% selectivity for DHA slideshare.net |
| Pd/2,9-dimethyl-1,10-phenanthroline | Glycerol | Benzoquinone / Oxygen | DFT calculations | C-H bond activation is rate-determining step acs.org |
| Organoiridium derivatives | Glycerol | Hydrogen Acceptors (e.g., acetophenone) | Absence of basic cocatalyst | Chemoselective dehydrogenation to DHA researchgate.net |
| Amide Organocatalyst (Amide 2) | Dihydroxyacetone & Aldehydes | 5-methyl-1H-tetrazole (additive) | DMF solvent | Effective for syn-aldol reactions acs.org |
Alternative Chemical Synthetic Pathways to this compound
Beyond direct catalytic oxidation, several alternative chemical routes have been developed for the synthesis of this compound. These methods often circumvent the challenges associated with the selective oxidation of glycerol's three similar hydroxyl groups.
Electrochemical and Photoelectrochemical Oxidation: Electrochemical synthesis provides a pathway where product selectivity can be finely tuned by controlling the electrode material and potential. researchgate.net The direct electrochemical oxidation of glycerol often utilizes noble metal electrodes like platinum, gold, and palladium. unimi.it A waste-free method involves applying a small electric potential to a glycerol solution with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mediator. researchgate.net Photoelectrochemical oxidation using nanoporous Bismuth Vanadate (BiVO₄) has also been reported to convert glycerol to DHA with a conversion and selectivity of 51%, though it can produce side products. scielo.br
Multi-Step Synthesis via Protected Intermediates: An indirect oxidation process involves protecting the two primary hydroxyl groups of glycerol, oxidizing the remaining secondary hydroxyl group, and then deprotecting to yield DHA. researchgate.net This multi-step sequence typically involves:
Acetalization: Glycerol is reacted with an aldehyde (e.g., benzaldehyde) to form a protected intermediate, such as 5-hydroxyl-2-phenyl-1,3-dioxane. researchgate.net
Oxidation: The protected glycerol is then oxidized using systems like TEMPO/NaBr/NaClO to convert the secondary alcohol to a ketone. researchgate.net
Hydrolysis: The protecting group is removed by hydrolysis to yield the final this compound product. researchgate.net
Another approach starts from glycerol 1,3-dichlorohydrin. This precursor is oxidized to 1,3-dichloro-propanone, which then undergoes nucleophilic substitution with a hydroxide (B78521) source (e.g., an ion-exchange resin) to replace the chlorine atoms with hydroxyl groups, forming DHA in high yield. scielo.br
Formaldehyde (B43269) Condensation: The formose reaction, which polymerizes formaldehyde under basic conditions, can produce a mixture of sugars. A more controlled approach uses thiazolium salts as catalysts for the condensation of formaldehyde specifically to this compound. rsc.org A heterogeneous, base-free system using a Soxhlet extractor has been developed to continuously separate the DHA product from the solid catalyst, leading to a stable and clean conversion process. rsc.org
Reaction with Acetaldehyde (B116499): A distinct method involves reacting glycerol with acetaldehyde or 1,1-diethoxyethane, bypassing fermentation or direct oxidation. google.comgoogle.com This process forms glycerol acetal (B89532) isomers, a specific one of which (cis-5-hydroxy-2-methyl-1,3-dioxane) is separated and then oxidized to an intermediate (2-methyl-1,3-dioxan-5-one). This intermediate is subsequently hydrolyzed to produce this compound. google.com
Table 2: Overview of Alternative Synthetic Pathways to this compound
| Synthetic Pathway | Starting Material(s) | Key Reagents/Process | Intermediate(s) | Final Product Yield/Selectivity |
| Photoelectrochemical Oxidation | Glycerol | Nanoporous BiVO₄ | Glyceric acid, formic acid (side products) | 51% conversion and selectivity scielo.br |
| Indirect Oxidation (via Acetal) | Glycerol, Benzaldehyde | TEMPO/NaBr/NaClO (oxidation), Hydrolysis | 5-hydroxyl-2-phenyl-1,3-dioxane | High efficiency reported researchgate.net |
| Dihalopropanone Substitution | Glycerol 1,3-dichlorohydrin | Oxidation, then Amberlyst® A26-OH⁻ resin | 1,3-dichloro-propanone | 80% yield in substitution step scielo.br |
| Formaldehyde Condensation | Formaldehyde | Thiazolium salt catalyst in a Soxhlet reactor | Glycolaldehyde dimer | Clean conversion system rsc.org |
| Acetaldehyde Reaction | Glycerol, Acetaldehyde | Acid catalyst, Oxidation catalyst, Hydrolysis | cis-5-hydroxy-2-methyl-1,3-dioxane | Bypasses direct oxidation google.com |
Chemical Reactivity and Transformation Studies of 1,3 Dihydroxypropan 2 One
Isomerization and Dimerization Equilibria of 1,3-Dihydroxypropan-2-one in Solution
In its solid, crystalline state, this compound predominantly exists as a stable cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). wikipedia.org Upon dissolution in aqueous solutions, this dimer slowly dissociates to establish a dynamic equilibrium with its monomeric forms. nih.gov This equilibrium is not instantaneous and can take hours to be reached at room temperature. nih.gov
The monomeric form of this compound in solution exists in two main forms: the ketone form and its hydrate. nih.gov The equilibrium between these species is influenced by factors such as concentration and the age of the solid DHA used. nih.gov The presence of two hydroxyl groups in the alpha position to the ketone is crucial for the formation of the dimer. mdpi.com
The interconversion between the dimeric and monomeric forms is a critical aspect of the solution chemistry of this compound and influences its reactivity in subsequent chemical transformations. The rate of dimer decomposition can be accelerated by the presence of acids or bases. sigmaaldrich.com
Table 1: Equilibrium Forms of this compound in Aqueous Solution
| Form | Structure | State of Existence |
| Dimer | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | Predominant in solid state |
| Monomer (Ketone) | This compound | In equilibrium in solution |
| Monomer (Hydrate) | 2,2-dihydroxy-1,3-propanediol | In equilibrium in solution |
Dehydration Pathways and Products of this compound
A significant dehydration pathway for this compound involves the formation of methylglyoxal (B44143) (pyruvaldehyde). mdpi.com This irreversible reaction is of particular interest in food chemistry, notably in the context of Mānuka honey, where dihydroxyacetone is a precursor to the bioactive compound methylglyoxal. sigmaaldrich.comnih.gov
The conversion of dihydroxyacetone to methylglyoxal can be influenced by several factors. Studies have shown that the presence of certain amino acids can affect the rate of this conversion. For instance, alanine (B10760859) has been found to enhance the conversion, while proline increases the consumption of dihydroxyacetone without a corresponding increase in methylglyoxal production. nih.gov The presence of iron (II) salts has also been shown to enhance the formation of methylglyoxal. nih.gov The rate-determining step in this conversion has been suggested to be the formation of the monomer from the dimeric form of dihydroxyacetone. sigmaaldrich.com
Table 2: Influence of Perturbants on the Conversion of Dihydroxyacetone to Methylglyoxal in a Honey Model System
| Perturbant Added | Effect on Dihydroxyacetone Consumption | Effect on Methylglyoxal Formation |
| Proline | Increased | No significant increase compared to control |
| Alanine | Increased | Enhanced conversion to methylglyoxal |
| Lysine | Similar to control | Similar to control |
| Serine | Similar to control | Similar to control |
| Iron (II) Salt | Increased | Enhanced conversion, even in the presence of proline |
Catalytic Conversions of this compound to Value-Added Chemicals
This compound can be catalytically converted into lactic acid and its corresponding alkyl lactates, which are valuable platform chemicals. unej.ac.id This transformation typically proceeds through the formation of pyruvaldehyde as an intermediate, followed by an intramolecular Cannizzaro-type rearrangement. researchgate.net
A variety of catalysts have been investigated for this isomerization, including both homogeneous and heterogeneous systems. Homogeneous catalysts such as Brønsted acids and multivalent metal ions have shown effectiveness. researchgate.net Among metal salts, aluminum(III) salts have been identified as particularly promising, achieving high yields of lactic acid in aqueous solutions. unej.ac.idrsc.org Lewis acids are crucial for the conversion of pyruvaldehyde to lactic acid. rsc.org
Heterogeneous catalysts, such as hierarchical zeolites containing tin, have also been successfully employed. mdpi.com These catalysts offer the advantage of easier separation from the reaction mixture. The use of microwave radiation has been shown to significantly reduce the reaction time for this conversion. mdpi.com Zirconium-based catalysts, such as basic zirconium carbonate, have also demonstrated high efficiency in the one-pot conversion of dihydroxyacetone to ethyl lactate (B86563). nih.gov
Table 3: Catalytic Systems for the Isomerization of this compound to Lactic Acid/Alkyl Lactates
| Catalyst System | Reaction Medium | Key Findings |
| Aluminum(III) salts | Water | Quantitative yields of lactic acid (>90 mol%) at 140°C. unej.ac.id |
| Hierarchical zeolites with tin | Methanol, Ethanol, Water | High conversion (>90%) and yields of alkyl lactates and lactic acid; reaction time reduced with microwave heating. mdpi.com |
| Basic zirconium carbonate | Ethanol | 100% dihydroxyacetone conversion and 85.3% ethyl lactate yield at 140°C. nih.gov |
| Brønsted acids (e.g., HCl, H₂SO₄) | Water | Catalyze the dehydration of dihydroxyacetone to pyruvaldehyde. rsc.org |
Beyond the production of lactic acid and its esters, the reactivity of this compound allows for other selective transformations. While not as extensively studied as the isomerization to lactic acid, its potential as a three-carbon building block in organic synthesis is recognized.
Maillard Reaction Mechanisms Involving this compound
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor and color. wikipedia.org As a ketose, this compound can participate in the Maillard reaction. wikipedia.org
The initial step of the Maillard reaction involves the condensation of the carbonyl group of the sugar with the amino group of an amino acid to form an N-substituted glycosylamine. wikipedia.org In the case of this compound, its carbonyl group reacts with the amino group of amino acids present in proteins. This reaction is the basis for the browning effect observed in sunless tanning products, where this compound reacts with the amino acids in the keratin (B1170402) of the skin to produce melanoidins, which are brown polymers. wikipedia.org
The subsequent stages of the Maillard reaction involving this compound can lead to the formation of a variety of products, including flavor compounds and the aforementioned brown nitrogenous polymers. The specific reaction pathways and products are dependent on factors such as temperature, pH, and the specific amino acids involved.
Derivatives and Analogs of 1,3 Dihydroxypropan 2 One in Advanced Synthesis
Synthesis and Characterization of Substituted 1,3-Dihydroxypropan-2-one Derivatives
The synthesis of substituted derivatives of this compound is a key area of research, providing access to a range of molecules with potential applications in various fields. One common synthetic approach involves the oxidation of substituted 1,3-diaroxy(alkoxy)-2-propanols. researchgate.net This method utilizes dimethyl sulfoxide (B87167) as the oxidizing agent, with phosphorus pentoxide acting as an initiating agent, to convert the secondary alcohol group into a ketone. researchgate.net
The structural confirmation of these newly synthesized derivatives is paramount. This is typically achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, most notably the carbonyl (C=O) stretching vibration characteristic of the ketone. Additionally, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton environment within the molecule, allowing for the precise determination of the structure and confirming the successful synthesis of the target compound. researchgate.net The synthesis of poly(carbonate-ester)s from lactic acid and dihydroxyacetone has also been reported, where a dimethoxy acetal (B89532) protecting group was used to stabilize the dihydroxyacetone during polymerization. acs.org
This compound as a Bio-based Synthon for Polymer Chemistry
This compound, commonly known as dihydroxyacetone (DHA), is emerging as a significant bio-based building block, or synthon, for the polymer industry. mdpi.com Its production from the microbial fermentation of glycerol (B35011), a major byproduct of the biodiesel industry, positions it as a sustainable alternative to petroleum-derived monomers. mdpi.com The incorporation of DHA into polymer backbones can lead to materials with enhanced biodegradability, addressing key environmental concerns. mdpi.com
| Diacid Component | Number-Averaged Molecular Weight (Mn) | Thermal Transitions (Melting and Recrystallization) | In Vitro Degradation (% Mass Remaining after 8 weeks) |
|---|---|---|---|
| Adipic Acid | 2200-11500 | Highest | 25%-40% |
| Suberic Acid | 2200-11500 | Intermediate | 25%-40% |
| Sebacic Acid | 2200-11500 | Lowest | 25%-40% |
Phosphorylated Derivatives of this compound (e.g., DHAP) as Synthetic Precursors
Dihydroxyacetone phosphate (B84403) (DHAP) stands out as a critical phosphorylated derivative of this compound in the realm of advanced organic synthesis. researchgate.netnih.gov This molecule is a natural metabolite in glycolysis and serves as a pivotal precursor in a multitude of biocatalytic reactions. wikipedia.orgwikipedia.org Its primary significance lies in its role as the donor substrate for a class of enzymes known as DHAP-dependent aldolases. researchgate.netnih.gov
These aldolases are instrumental in performing stereoselective carbon-carbon bond formations, which is a fundamental challenge in synthetic organic chemistry. researchgate.netnih.gov The high stereoselectivity of these enzymes allows for the creation of new chiral centers with a high degree of control. A key advantage of DHAP-dependent aldolases is their ability to generate a full set of four diastereomers from achiral aldehyde acceptors, providing access to a wide range of complex, stereochemically-defined molecules. researchgate.netnih.gov However, the practical application of DHAP is hampered by its inherent instability and high cost. nih.govnih.gov
Analytical Methodologies for 1,3 Dihydroxypropan 2 One and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 1,3-dihydroxypropan-2-one (DHA), providing robust methods for its separation from complex matrices such as fermentation broths and commercial products. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for both qualitative and quantitative assessments. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a preferred analytical method for the quantification of this compound due to its proficiency in separating components in liquid mixtures with high resolution and sensitivity. researchgate.net Several HPLC methods have been developed and validated for determining DHA in various samples, including fermentation broths and honey. researchgate.net
One established method utilizes a Lichrospher 5-NH2 column with a mobile phase of acetonitrile (B52724) and water (90:10, v/v) for the simultaneous determination of DHA and glycerol (B35011). researchgate.net Another robust method developed for the analysis of DHA in Leptospermum honeys involves derivatization with o-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) followed by separation on a Synergi 4μ Fusion-RP 80A column and UV detection. researchgate.net This derivatization is essential as DHA lacks a strong native chromophore for high-sensitivity UV detection. The method demonstrates high accuracy, with a linear regression analysis of calibration standards yielding a correlation coefficient (R²) of 0.999. researchgate.net
In the analysis of DHA's metabolite, dihydroxyacetone phosphate (B84403) (DHAP), an HPLC method coupled with Time-of-Flight Mass Spectrometry (TOF-MS) has been developed. nih.gov This technique employs a reverse phase C8 column and uses tributylamine (B1682462) as an ion-pairing reagent to achieve separation of the DHAP and glyceraldehyde-3-phosphate (G3P) isomers. nih.gov
| Analyte(s) | Sample Matrix | Column | Mobile Phase | Detection | Key Parameters |
|---|---|---|---|---|---|
| DHA, Glycerol | Fermentation Broth | Lichrospher 5-NH2 | Acetonitrile:Water (90:10, v/v) | Refractive Index (RI) | LOD: 0.06 mg/mL; LOQ: 1.20 mg/mL |
| DHA, Methylglyoxal (B44143), 5-HMF | Leptospermum Honey | Synergi 4μ Fusion-RP 80A (75 mm × 4.6 mm) | Gradient of Acetonitrile and Water | UV (263 nm) | Requires derivatization with PFBHA; R² = 0.999 |
| Dihydroxyacetone Phosphate (DHAP) | Red Blood Cells | Reverse Phase C8 | Not specified, uses tributylamine for ion pairing | TOF Mass Spectrometry | Separates DHAP and G3P isomers |
Gas Chromatography (GC) Approaches for this compound
Gas chromatography is another powerful technique for the analysis of this compound, though it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netoup.com Common derivatization strategies include acetylation and silylation. researchgate.netoup.com
One validated GC method involves the acetylation of DHA and glycerol from a fermentation broth using acetic anhydride (B1165640) with n-methylimidazole as a catalyst. oup.com The resulting derivatives are separated on a DB-5 capillary column and detected using a flame ionization detector (FID). oup.com This method is rapid, with an analysis time of approximately 6 minutes, and demonstrates good linearity over a concentration range of 1–100 g/L (R² > 0.9997). oup.com The limits of detection for DHA and glycerol were found to be 0.025 g/L and 0.013 g/L, respectively. oup.com
Another approach involves a one-step derivatization into trimethylsilyl (B98337) ethers. researchgate.net When coupled with GC-MS, this method allows for the identification of both monomeric and dimeric forms of DHA. researchgate.net Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) has also been applied to identify metabolites in biotransformation processes involving DHA. researchgate.net
| Derivatization Method | Reagents | Column | Detector | Key Features |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, n-methylimidazole (catalyst) | DB-5 Capillary | Flame Ionization Detector (FID) | Fast analysis (< 6 min); LOD for DHA is 0.025 g/L |
| Silylation | Trimethylsilylating agent (e.g., BSTFA) | Not specified | FID, Mass Spectrometry (MS) | Allows identification of monomer and dimer forms by GC-MS |
| Pyrolytic Methylation | Pyrolysis in the presence of a methylating agent | Not specified | FID, Mass Spectrometry (MS) | Used for analyzing fermentation broths |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. researchgate.netanalyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of DHA from glycerol, and for preliminary screening of samples. researchgate.netchemistryhall.com
In TLC, separation is achieved based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a liquid mobile phase. youtube.com Due to its two polar hydroxyl groups, DHA is strongly adsorbed to the silica gel stationary phase and thus moves more slowly up the plate compared to less polar compounds. youtube.com This results in a relatively low retention factor (Rf) value. chemistryhall.com
Visualization of the separated spots on the TLC plate is necessary as DHA is colorless. hplc.sk This can be achieved by viewing the plate under UV light if the compound quenches fluorescence, or more commonly, by using a chemical staining agent. chemistryhall.comhplc.sk Stains like potassium permanganate (B83412) or p-anisaldehyde solution can react with the hydroxyl groups of DHA to produce a colored spot, allowing for its identification. chemistryhall.com While primarily a qualitative technique, high-performance TLC (HPTLC) with densitometric scanning can provide quantitative results. analyticaltoxicology.com
Spectroscopic and Spectrophotometric Detection Methods
Spectroscopic methods are widely used for the detection and quantification of this compound, often based on chemical reactions that produce a colored product. These techniques can be highly sensitive and are adaptable to high-throughput formats.
A common spectrophotometric method for DHA determination relies on the Maillard reaction, where DHA reacts with amino groups from amino acids or proteins to produce brown pigments known as melanoidins. researchgate.netmdpi.com The intensity of the resulting color, which is proportional to the DHA concentration, can be quantified by measuring the absorbance of the solution in the visible range, typically between 420–450 nm. acs.org For a more comprehensive color characterization, tristimulus colorimetry using the CIELAB color space (Lab*) is recommended. acs.org
Direct analysis using UV-Vis spectroscopy is also possible, although DHA itself does not have a strong chromophore. nih.govmu-varna.bg Its UV absorption spectrum can be recorded for identification purposes. nih.gov Furthermore, a highly sensitive electrochemiluminescence method has been developed for the detection of DHA. This technique, which uses Ru(bpy)32+ as a coreactant, allows for the detection of DHA without any prior derivatization. researchgate.net
Advanced Structural Elucidation Techniques for this compound Isomers and Derivatives
For the unambiguous confirmation of the chemical structure of this compound, its isomers, and its reaction derivatives, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. acs.orgmmu.ac.uknih.gov
NMR spectroscopy is a powerful tool for determining the precise atomic connectivity of a molecule. mmu.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. core.ac.uk
¹H NMR provides information about the chemical environment of hydrogen atoms. For DHA in its monomeric ketone form in D₂O, the four equivalent protons of the two -CH₂OH groups appear as a singlet. nih.gov
¹³C NMR identifies the different types of carbon atoms in the molecule. core.ac.uk
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons, between carbons, and between protons and carbons over two or three bonds, respectively, confirming the complete molecular structure. core.ac.ukhyphadiscovery.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, combining the separation capabilities of chromatography with the detection and identification power of MS. nih.gov LC-MS has been successfully used to map the metabolism of DHA and identify its phosphorylated derivative, DHAP. nih.govnih.gov
| Nucleus | Technique | Chemical Shift (δ) in ppm |
|---|---|---|
| -CH₂OH | ¹H NMR (400 MHz) | 4.41 (s, 4H) |
| C=O | ¹³C NMR (100 MHz) | 212.0 |
| -CH₂OH | ¹³C NMR (100 MHz) | 64.8 |
Biochemical and Metabolic Roles of 1,3 Dihydroxypropan 2 One Non Clinical Focus
Role in Glycolytic Pathways and Carbohydrate Metabolism in Biological Systems
1,3-dihydroxypropan-2-one, in its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), is a critical intermediate in glycolysis, one of the most fundamental pathways for carbohydrate metabolism. wikipedia.orgfiveable.me Glycolysis is the metabolic process that breaks down glucose to produce energy in the form of adenosine triphosphate (ATP). During this pathway, the six-carbon sugar fructose 1,6-bisphosphate is cleaved by the enzyme aldolase into two three-carbon molecules: DHAP and glyceraldehyde 3-phosphate (G3P). bionity.comwikipedia.org
DHAP and G3P are isomers, and the enzyme triose phosphate isomerase rapidly and reversibly interconverts them. fiveable.mefiveable.me This isomerization is essential for the efficiency of glycolysis, as it ensures that the carbon from the original glucose molecule can proceed through the subsequent energy-yielding steps of the pathway. fiveable.me While DHAP itself does not directly continue down the main glycolytic path, its conversion to G3P allows for the complete metabolism of the glucose-derived carbons, ultimately leading to the formation of pyruvate and the generation of ATP. fiveable.me
Beyond its role in the catabolic breakdown of glucose, DHAP is a key node connecting carbohydrate metabolism with other major metabolic pathways. For instance, in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, the reverse reaction occurs, with G3P and DHAP combining to form fructose 1,6-bisphosphate. wikipedia.orgfiveable.me DHAP also serves as a precursor for the glycerol-3-phosphate backbone required for the synthesis of triglycerides and phospholipids, thus linking carbohydrate and lipid metabolism. wikipedia.orgtaylorandfrancis.com
Dihydroxyacetone Phosphate (DHAP) Metabolism in Microorganisms and Plants
The metabolism of dihydroxyacetone phosphate (DHAP) is a central process in both microorganisms and plants, linking various metabolic routes.
In many bacteria, DHAP is a key intermediate in glycerol (B35011) metabolism. Microorganisms can utilize glycerol as a carbon source through different pathways that converge at DHAP. taylorandfrancis.com One common route involves the oxidation of glycerol to this compound (dihydroxyacetone or DHA) by a glycerol dehydrogenase, followed by the phosphorylation of DHA to DHAP by a dihydroxyacetone kinase. nih.govasm.org Another pathway involves the direct phosphorylation of glycerol to glycerol-3-phosphate by glycerol kinase, which is then oxidized to DHAP by glycerol-3-phosphate dehydrogenase. taylorandfrancis.com In Escherichia coli, for example, DHAP can be generated through the flavin-dependent oxidation of glycerol-3-phosphate or via a phosphoenolpyruvate (PEP)-dependent phosphorylation of DHA. nih.gov This metabolic flexibility allows microorganisms to adapt to different environmental conditions and carbon sources.
In plants, DHAP plays a multifaceted role in both the chloroplasts and the cytoplasm. It is a primary product of the Calvin cycle, the photosynthetic pathway responsible for carbon fixation. wikipedia.org Within the chloroplast, DHAP is used to regenerate ribulose-5-phosphate, the initial acceptor for CO2, and is also a precursor for starch synthesis. wikipedia.org A significant portion of the DHAP produced in the chloroplast is exported to the cytoplasm via a phosphate translocator. nih.gov In the cytoplasm, DHAP can enter the glycolytic pathway to generate ATP and pyruvate, or it can be used for the synthesis of sucrose, which is the main form of sugar transported throughout the plant. nih.gov Furthermore, the reduction of cytoplasmic DHAP to glycerol-3-phosphate provides the backbone for the synthesis of lipids and oils, particularly in storage tissues of seeds. nih.gov Plant cells have distinct isoforms of DHAP reductase in the cytosol and chloroplasts, highlighting the compartment-specific regulation of DHAP metabolism. nih.govoup.com
Enzymatic Systems Involved in this compound Interconversions (e.g., Kinases, Dehydrogenases)
The interconversions of this compound (dihydroxyacetone, DHA) and its phosphorylated form, DHAP, are catalyzed by specific enzymatic systems, primarily kinases and dehydrogenases. These enzymes are crucial for integrating DHA/DHAP into central metabolic pathways.
Dihydroxyacetone Kinases (DHAKs) are a family of enzymes that catalyze the phosphorylation of DHA to form DHAP. nih.gov These kinases can utilize different phosphoryl donors. In animals, plants, and some bacteria like Citrobacter freundii, DHAKs are ATP-dependent. nih.govebi.ac.uk In other bacteria, such as Escherichia coli, a more complex phosphoenolpyruvate (PEP)-dependent phosphotransferase system (PTS) is used. nih.govnih.gov The E. coli DHAK consists of three protein subunits: DhaK, DhaL, and DhaM. nih.govpnas.org In this system, the phosphoryl group from PEP is transferred to the DhaM subunit, which then phosphorylates a tightly bound ADP on the DhaL subunit to form ATP in situ. This ATP is subsequently used by the DhaK subunit to phosphorylate DHA. pnas.org
Dehydrogenases play a vital role in the reversible oxidation and reduction reactions involving DHA and related compounds.
Glycerol Dehydrogenase (GDH) : This enzyme, typically NAD+-dependent, catalyzes the oxidation of glycerol to form DHA. nih.govwikipedia.org It is a key enzyme in the oxidative pathway of glycerol metabolism in many bacteria, such as Klebsiella pneumoniae. nih.gov The reaction provides a route for microorganisms to utilize glycerol as a carbon source by producing DHA, which can then be phosphorylated to DHAP. wikipedia.org
Glycerol-3-phosphate Dehydrogenase (GPDH) : This enzyme catalyzes the reversible redox conversion of DHAP to sn-glycerol 3-phosphate. wikipedia.org There are two main forms of this enzyme. The cytosolic, NAD+-dependent GPDH reduces DHAP to glycerol-3-phosphate, a crucial step in lipid biosynthesis. taylorandfrancis.comwikipedia.org The mitochondrial, FAD-dependent GPDH catalyzes the reverse reaction, oxidizing glycerol-3-phosphate to DHAP and transferring electrons to the electron transport chain. wikipedia.org This "glycerol-3-phosphate shuttle" is important for regenerating NAD+ in the cytosol and contributing to cellular respiration.
The table below summarizes the key enzymes involved in this compound interconversions.
| Enzyme | Abbreviation | Function | Cofactor/Phosphoryl Donor |
| Dihydroxyacetone Kinase | DHAK | Phosphorylates dihydroxyacetone to DHAP | ATP or PEP |
| Glycerol Dehydrogenase | GDH | Oxidizes glycerol to dihydroxyacetone | NAD+/NADH |
| Glycerol-3-phosphate Dehydrogenase | GPDH | Interconverts DHAP and glycerol-3-phosphate | NAD+/NADH or FAD |
Biotechnological Applications of this compound in Biofuel and Biochemical Production
This compound (DHA) and its phosphate ester, DHAP, are valuable platform molecules in biotechnology for the production of various chemicals and biofuels. The central metabolic position of DHAP makes it an attractive target for metabolic engineering to channel carbon flux from renewable feedstocks like glycerol or glucose towards desired products.
One significant application is the use of DHAP as a precursor for the commodity chemical 1,2-propanediol. wikipedia.org The conversion of DHAP to methylglyoxal (B44143), which is then reduced to 1,2-propanediol, represents a potential bio-based route to this important chemical. ethz.ch Furthermore, the microbial fermentation of glycerol, a major byproduct of the biodiesel industry, to produce DHA is a well-established industrial process, primarily using bacteria like Gluconobacter oxydans. nih.govnih.gov This biotransformation adds value to a low-cost feedstock. The produced DHA has widespread applications in the cosmetic industry. nih.gov
Metabolic engineering strategies are employed to enhance the intracellular accumulation of DHAP in microorganisms, thereby creating efficient cell factories for DHAP-derived products. A common approach in Escherichia coli involves disrupting the gene for triose phosphate isomerase (tpiA). nih.gov This enzyme catalyzes the conversion of DHAP to glyceraldehyde-3-phosphate, so its deletion leads to the accumulation of DHAP. nih.gov
To further channel the carbon flux towards a specific product and prevent the formation of byproducts, other genes are often targeted. For instance, to improve the production of DHA from glucose, the gene for methylglyoxal synthase (mgsA), which converts DHAP to the toxic compound methylglyoxal, can be deleted. nih.gov Additionally, knocking out the glycerol dehydrogenase gene (gldA) can prevent the reduction of intracellular DHA to glycerol. nih.gov By combining these genetic modifications with the heterologous expression of an enzyme like DHAP dephosphorylase, engineered E. coli strains can efficiently produce and secrete DHA from glucose. nih.gov
The table below outlines genetic modifications in E. coli for enhanced DHA production.
| Gene Target | Action | Rationale |
| tpiA (triose phosphate isomerase) | Deletion | Prevents conversion of DHAP to G3P, leading to DHAP accumulation. |
| mgsA (methylglyoxal synthase) | Deletion | Prevents conversion of DHAP to toxic methylglyoxal, improving yield. |
| gldA (glycerol dehydrogenase) | Deletion | Prevents the reduction of intracellular DHA to glycerol. |
| cghdpA (DHAP dephosphorylase) | Expression | Converts accumulated DHAP to the final product, DHA. |
DHAP-dependent aldolases are powerful biocatalysts for the stereoselective synthesis of rare sugars, which have significant potential as low-calorie sweeteners and functional food ingredients. nih.govnih.gov These enzymes catalyze the C-C bond formation between the donor molecule, DHAP, and a wide variety of aldehyde acceptors. bohrium.commdpi.com By selecting different aldolases, such as L-rhamnulose-1-phosphate aldolase (RhaD) or L-fuculose-1-phosphate aldolase (FucA), and varying the aldehyde substrate, a diverse range of rare sugars can be synthesized with predictable stereochemistry. nih.gov
A major challenge for the large-scale application of this method is the high cost and instability of the DHAP substrate. nih.govresearchgate.net To overcome this, multi-enzyme cascade reactions and whole-cell fermentation systems have been developed. nih.gov These systems generate DHAP in situ from inexpensive starting materials like glycerol or glucose. nih.gov For example, a fermentation biosystem can be engineered in endotoxin-free E. coli to produce rare sugars like D-allulose from glycerol. nih.gov Such a system might co-express an alditol oxidase to convert glycerol to glyceraldehyde, a DHAP-dependent aldolase (e.g., RhaD) to form the rare sugar-1-phosphate, and a phosphatase to release the final rare sugar product. nih.gov This integrated approach provides an efficient and economical route for the biosynthesis of valuable rare sugars. nih.gov
Advanced Characterization and Theoretical Studies of 1,3 Dihydroxypropan 2 One Systems
Crystallographic Studies of 1,3-Dihydroxypropan-2-one and its Complexes
The three-dimensional arrangement of this compound (DHA) in the solid state has been elucidated through single-crystal X-ray analysis, revealing detailed molecular structures for the monomer, its dimeric forms, and various complexes. In its solid form, DHA typically exists as a dimer (C₆H₁₂O₆), which can crystallize in at least three different forms: α, β, and γ. nih.gov The monomeric form (C₃H₆O₃) has been successfully crystallized and structurally characterized, particularly in complexes with metal salts. nih.gov
The crystal structures of two hydrated calcium chloride complexes of the DHA monomer have been described in detail: CaCl₂(C₃H₆O₃)₂·H₂O and CaCl₂(C₃H₆O₃)·4H₂O. nih.gov In these complexes, the DHA molecules coordinate to the Ca²⁺ ions through both the hydroxyl and carbonyl oxygen atoms. The Ca²⁺ ions are bridged by the carbonyl oxygen atoms from two separate DHA molecules, creating centrosymmetric dimers. nih.gov The coordination sphere of the calcium ion is completed by water molecules and chloride ions. nih.gov The DHA molecule within these complexes and in its crystallized monomeric form adopts an extended conformation where both hydroxyl groups are synperiplanar to the carbonyl oxygen atom. nih.gov
The dimeric forms of DHA are trans isomers, featuring a 1,4-dioxane ring in a stable chair conformation. nih.gov In this arrangement, the hydroxyl groups occupy axial positions, while the larger hydroxymethyl groups are situated in equatorial positions. nih.gov The various crystalline forms differ in their crystal packing and hydrogen bonding networks. The table below summarizes the crystallographic data for the DHA monomer, its dimeric forms, and a representative complex.
| Compound | Chemical Formula | Crystal System |
|---|---|---|
| DHA Monomer | C₃H₆O₃ | Monoclinic |
| α-DHA Dimer | C₆H₁₂O₆ | Triclinic |
| β-DHA Dimer | C₆H₁₂O₆ | Monoclinic |
| γ-DHA Dimer | C₆H₁₂O₆ | Monoclinic |
| CaCl₂(DHA)₂·H₂O | CaCl₂(C₃H₆O₃)₂·H₂O | Monoclinic |
| CaCl₂(DHA)·4H₂O | CaCl₂(C₃H₆O₃)·4H₂O | Triclinic |
Spectroscopic Analyses for Structural and Conformational Research (e.g., NMR, IR)
Spectroscopic techniques are fundamental tools for the structural and conformational analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide valuable insights into the molecular framework and the presence of specific functional groups. maricopa.edu
NMR Spectroscopy is used to determine the connectivity of atoms. For DHA, ¹H and ¹³C NMR spectra provide characteristic signals for the hydroxymethyl (-CH₂OH) and carbonyl (C=O) groups. In an aqueous solution (D₂O), the protons of the two equivalent hydroxymethyl groups typically appear as a single peak in the ¹H NMR spectrum. nih.gov
| Nucleus | Solvent | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H | D₂O | 4.40 | -CH₂- |
| ¹³C | D₂O | 67.49 | C1, C3 (-CH₂OH) |
| 216.94 | C2 (C=O) |
Note: Chemical shifts can vary slightly depending on experimental conditions such as pH and concentration. nih.gov
IR Spectroscopy is employed to identify the vibrational modes of the molecule, confirming the presence of key functional groups. The IR spectrum of DHA shows a strong absorption band corresponding to the carbonyl (C=O) stretching vibration and a broad absorption band characteristic of the hydroxyl (O-H) group stretching, indicative of hydrogen bonding. nist.gov
Advanced techniques such as gas-phase electron diffraction (GED) combined with microwave (MW) spectroscopy have been utilized for precise structural and conformational research. nih.govacs.org This combined analysis determined that in the gas phase, DHA exists as a mixture of three conformers. The most stable conformer possesses C₂ᵥ symmetry and is stabilized by two intramolecular hydrogen bonds. nih.govacs.org The other two conformers, with Cₛ and C₁ symmetry, have only one intramolecular hydrogen bond and are higher in energy. nih.gov This research provides highly accurate equilibrium structural parameters, including bond lengths and angles, for the most abundant conformer. nih.govacs.org
Computational Chemistry and Molecular Modeling of this compound Reactivity
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of this compound at a molecular level. These theoretical studies complement experimental findings and offer deep insights into reaction mechanisms and molecular behavior.
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in studying the molecular structure and conformational landscape of DHA. nih.gov Ab initio and DFT methods have been applied to determine the geometries and relative energies of different DHA conformers. acs.org
A significant study combined gas-phase electron diffraction data with theoretical calculations at the B3LYP/cc-pVTZ level to model the structure of DHA. nih.govacs.org These investigations confirmed that DHA exists as a mixture of three conformers. The most stable conformer has C₂ᵥ symmetry, featuring two intramolecular hydrogen bonds between the hydroxyl protons and the carbonyl oxygen. nih.gov Two other less stable conformers (Cₛ and C₁ symmetry) were also identified, each containing a single intramolecular hydrogen bond. nih.gov The calculated structural parameters from these quantum mechanical models show excellent agreement with experimental data. nih.govacs.org The enthalpy of formation for DHA has also been calculated using high-level procedures like the G3X method. nih.gov
Theoretical modeling is crucial for predicting reaction pathways and elucidating the mechanisms of reactions involving DHA. These studies help to understand its formation from precursors like glycerol (B35011) and its conversion into other valuable chemicals. The selective oxidation of glycerol to DHA, for example, is a reaction of significant industrial interest, and its mechanism has been approached from both experimental and theoretical viewpoints.
Computational studies can map the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for the prediction of the most favorable reaction pathways. For instance, the conversion of DHA into products like lactic acid or fructose is known to be catalyzed by acids or bases, respectively. mdpi.com Mechanistic studies propose that the acid-catalyzed pathway proceeds via dehydration to pyruvaldehyde, which then converts to lactic acid. mdpi.com Conversely, the base-catalyzed route involves isomerization and aldol condensation reactions to form hexose sugars like fructose. mdpi.com Understanding these pathways is essential for designing selective catalysts and optimizing reaction conditions for the desired product. researchgate.net
Emerging Research Directions and Future Perspectives for 1,3 Dihydroxypropan 2 One
Novel Catalytic Systems for Sustainable Production of 1,3-Dihydroxypropan-2-one
The sustainable production of this compound from glycerol (B35011) is a critical step in enhancing the economic viability of biodiesel production. nacatsoc.orgtandfonline.com Research is intensely focused on developing highly efficient and selective catalytic systems that can operate under environmentally benign conditions. These systems can be broadly categorized into heterogeneous, homogeneous, and biocatalytic approaches.
Heterogeneous Catalysis: Significant progress has been made in developing solid catalysts for the aerobic oxidation of glycerol. These catalysts offer advantages in terms of easy separation and reusability. Promoted platinum nanoparticles, particularly Pt-Bi and Pt-Sb supported on carbon materials, have shown considerable promise for achieving high DHA selectivity under base-free conditions. tandfonline.comresearchgate.net Gold-based nanoparticles supported on transition metal oxides, such as Au/CuO and Au/ZnO, are also emerging as effective catalysts. tandfonline.comglobethesis.com A novel approach involves the gas-phase oxidation of glycerol using iron-containing zeolites, with Fe-silicalite demonstrating a stable DHA yield of approximately 90%. acs.org Another study highlighted the use of a Pd-Ag/C catalyst, which achieved a 44% DHA yield at a 52% glycerol conversion rate. rsc.org Photocatalysis using TiO₂ in non-aqueous solvents like acetonitrile (B52724) has also been explored, showing enhanced glycerol conversion and DHA selectivity compared to reactions in water. rsc.orgscholaris.ca
Biocatalysis: Biocatalytic methods, primarily using the bacterium Gluconobacter oxydans, represent the conventional industrial route for DHA production. mdpi.compolito.it Current research aims to overcome the limitations of this process, such as low productivity and product inhibition. polito.itnih.gov One promising strategy is the use of immobilized whole cells or enzymes. nih.govresearchgate.net Immobilization in materials like polyacrylamide gel can improve thermal stability and broaden the optimal pH range. nih.gov An integrated continuous production and synchronous separation (ICSS) system using hollow fiber columns and perfusion culture has been developed, significantly increasing DHA productivity and operational stability. nih.gov This system achieved a glycerol conversion rate of 97.7% and a productivity of 3.44 g·L⁻¹·h⁻¹. nih.gov
| Catalyst System | Catalyst Type | Key Findings | DHA Yield / Selectivity | Glycerol Conversion |
|---|---|---|---|---|
| Pt-Bi/C | Heterogeneous | Optimized bimetallic catalyst for selective oxidation in a semibatch reactor. researchgate.net | 48% Yield researchgate.net | 80% researchgate.net |
| Fe-silicalite | Heterogeneous | Stable performance in continuous gas-phase oxidation with molecular oxygen. acs.org | ~90% Yield acs.org | Not specified |
| Pd-Ag/C | Heterogeneous | Pd-Ag alloy phase responsible for high activity and selectivity under neutral conditions. rsc.org | 44% Yield rsc.org | 52% rsc.org |
| Au/CuO, Au/ZnO | Heterogeneous | Promising catalysts for high DHA yield in base-free aerobic oxidation. tandfonline.com | High Yield reported tandfonline.com | Not specified |
| TiO₂ | Heterogeneous (Photocatalyst) | Higher conversion and selectivity in acetonitrile compared to water. rsc.org | 17.8% Selectivity rsc.org | 96.8% rsc.org |
| Palladium Complexes | Homogeneous | Can achieve very high selectivity but requires further optimization for yield. slideshare.net | Up to 99% Selectivity slideshare.net | Not specified |
| Immobilized G. oxydans | Biocatalyst | Continuous production with synchronous separation overcomes product inhibition. nih.gov | Not specified | 97.7% nih.gov |
Advanced Material Science Applications of this compound Derived Polymers
This compound is a promising bio-based monomer for creating innovative and sustainable polymers with potential applications in the biomedical field. mdpi.comnih.gov Its trifunctional nature allows for the synthesis of a variety of polymer architectures, including polyesters, polycarbonates, and polyurethanes. mdpi.comgoogle.com A key challenge in the polymerization of DHA is its tendency to exist in equilibrium with its dimer in solution, which often necessitates the use of chemically protected monomer forms during synthesis. google.com
Research has focused on developing biodegradable and biocompatible polymers. Copolymers of DHA with other bio-based monomers like lactic acid and ε-caprolactone have been synthesized. mdpi.com For instance, statistically random poly(carbonate-ester)s derived from lactic acid and a carbonate form of DHA have been created through ring-opening polymerization. acs.org These materials are being explored for controlled drug release applications. acs.org
DHA-based polycarbonates have been shown to undergo rapid degradation in aqueous environments, a property attributed to the presence of the ketone group. mdpi.com This rapid degradability is advantageous for certain biomedical applications, such as temporary implants or drug delivery vehicles. Diblock copolymers composed of poly(ethylene glycol) and a DHA-based polycarbonate have been synthesized and shown to self-assemble into nanoparticles, highlighting their potential for targeted drug delivery systems. nih.gov
One-step polycondensation of DHA with aliphatic dimethyl diesters or diacyl chlorides has been investigated to create new families of bio-based polyesters. mdpi.comresearchgate.net These materials have demonstrated biocompatibility comparable to established implantable polyesters like polylactic acid (PLA), suggesting their suitability for use in medical devices. mdpi.com
| Polymer Type | Comonomer(s) | Key Properties / Features | Potential Applications |
|---|---|---|---|
| Poly(carbonate-ester) | Lactic Acid | Statistically random copolymers; tunable properties. acs.org | Biomaterials, controlled drug release. acs.org |
| Poly(carbonate-ester) | ε-Caprolactone | Semicrystalline copolymers with tunable thermal properties. acs.org | Biomedical thermoplastics. acs.org |
| Polycarbonate | None (Homopolymer) | Rapidly degrading in aqueous conditions; hydrophilic. mdpi.comnih.gov | Rapidly resorbing biomaterials, hemostatic agents. mdpi.com |
| Polyester | Aliphatic diacids (e.g., adipic, suberic, sebacic) | Synthesized in one step without protection; good biocompatibility. researchgate.net | Implantable biomaterials. mdpi.comresearchgate.net |
| Diblock Copolymer | Poly(ethylene glycol) | Forms self-assembled nanoparticles in aqueous solutions. nih.gov | Targeted drug delivery systems. mdpi.comnih.gov |
| Polyurethane | Isocyanate-terminated prepolymers | DHA acts as a crosslinker. mdpi.com | Waterborne polyurethanes. mdpi.com |
Integration of this compound in Biorefinery Concepts
The conversion of glycerol to DHA is a primary upgrading route. researchgate.net From DHA, a range of other valuable chemicals can be synthesized. For example, DHA can be converted into lactic acid, another important platform chemical used for producing the biodegradable polymer polylactic acid (PLA). mdpi.com This creates a multi-product biorefinery where waste from one industry (biofuels) becomes the feedstock for others (bioplastics, cosmetics).
An essential aspect of integrating DHA production into a biorefinery is the development of efficient downstream processing. The reaction mixture from glycerol oxidation typically contains unreacted glycerol, DHA, and various byproducts like organic acids. acs.org Research is underway to develop effective and scalable separation and purification technologies. One promising approach is the use of continuous chromatographic separation, such as the simulated moving bed (SMB) technology. acs.org Studies have shown that a two-SMB cascade system can successfully separate DHA from glycerol and byproducts, achieving a purity of 97%. acs.org The efficiency of such downstream processes is critical for the economic feasibility of the entire biorefinery concept.
Theoretical Advancements in Understanding this compound Chemistry
Parallel to experimental research, theoretical and computational studies are providing deeper insights into the fundamental chemistry of this compound. These advancements are crucial for optimizing its production and predicting the properties of its derived materials.
Computational studies have been employed to elucidate the reaction mechanisms of DHA synthesis. For example, density functional theory (DFT) simulations have been used to understand the surface transition species on platinum catalysts during glycerol oxidation, providing insights into the factors that control selectivity towards DHA. researchgate.net
Detailed studies of the molecular structure of DHA itself have also been conducted. Using a combination of gas-phase electron diffraction (GED), microwave (MW) data, and theoretical calculations, researchers have determined the equilibrium structure of DHA. nih.gov These studies revealed that DHA exists as a mixture of three conformers, with the most stable conformer possessing two internal hydrogen bonds. nih.gov Understanding the conformational landscape is vital for explaining its reactivity.
Furthermore, the solution chemistry of DHA is an active area of theoretical and experimental investigation. In aqueous solutions, monomeric DHA exists in equilibrium with its dimeric forms, and it can also undergo isomerization. mdpi.comresearchgate.net Understanding and controlling this complex solution behavior is critical for its application, particularly in polymerization reactions where the monomeric form is required. google.comresearchgate.net Isotopic tracing studies using ¹³C-labeled DHA are also helping to unravel its metabolic pathways and interactions in biological systems, which is relevant for the design of biocompatible materials. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for 1,3-dihydroxypropan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed aldol condensation or oxidation of glycerol. For example, a mixture of acetophenone derivatives with aldehydes in ethanol, catalyzed by thionyl chloride, has been used to synthesize analogous ketones . Optimization involves adjusting pH, temperature (e.g., 40–60°C), and stoichiometric ratios of reactants. Purity is enhanced by recrystallization in ethanol or methanol. Monitoring reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) ensures reproducibility.
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O) shows a singlet at δ 4.1–4.3 ppm for the two equivalent hydroxyl groups and a triplet at δ 3.7 ppm for the central CH₂ group. ¹³C NMR confirms the carbonyl carbon at δ 210–215 ppm and hydroxyl-bearing carbons at δ 65–70 ppm .
- UV-Vis : The UV spectrum in neutral aqueous solution exhibits λmax at 248 nm (ε = 7.7 L mol⁻¹ cm⁻¹), critical for kinetic studies .
- FT-IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch).
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to dimerization (e.g., forming this compound dimer) under ambient conditions . Store in airtight containers at 2–8°C with desiccants (e.g., silica gel). Avoid exposure to light, as UV radiation accelerates degradation. Periodic purity checks via HPLC (C18 column, aqueous mobile phase) are recommended.
Advanced Research Questions
Q. How can computational chemistry methods complement experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates in oxidation pathways. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., rate constants from laser flash photolysis) . Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate computational results by correlating predicted UV spectra (TD-DFT) with experimental λmax values.
Q. What strategies resolve contradictions between experimental and theoretical rate constants for hydroxyl radical reactions with this compound?
- Methodological Answer : Discrepancies arise from unaccounted UV absorption of the reactant. Correct experimental rate constants (k_corr) using the formula:
where ε = molar absorptivity at 248 nm . Re-evaluate using competitive kinetic assays with reference compounds (e.g., 2-propanol) to validate adjustments.
Q. What advanced kinetic models are suitable for studying atmospheric degradation pathways of this compound?
- Methodological Answer : Use Master Chemical Mechanism (MCM) frameworks to simulate gas-phase reactions with OH radicals. Input experimental rate constants (kOH ≈ 1.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and apply box modeling software (e.g., AtChem2). Validate against smog chamber data, monitoring secondary organic aerosol (SOA) formation via particle counters. Sensitivity analysis identifies dominant degradation pathways (e.g., H-abstraction vs. addition).
Q. How can systematic literature reviews identify gaps in this compound research?
- Methodological Answer : Use SciFinder® or Reaxys® to compile data (e.g., 96-26-4 CAS searches). Apply PRISMA guidelines to screen 500+ studies, focusing on kinetic parameters, synthetic routes, and environmental fate. Gap analysis tools (e.g., VOSviewer) highlight understudied areas, such as enantioselective synthesis or metabolic pathways in microbial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
